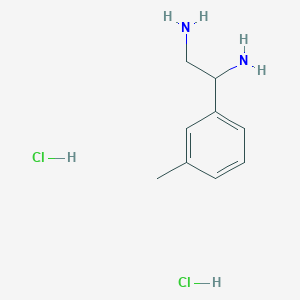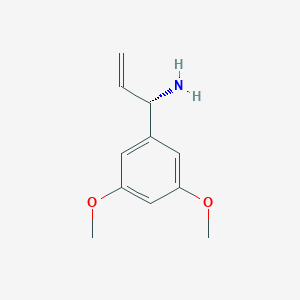![molecular formula C8H9N3S B13037623 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-40-2](/img/structure/B13037623.png)
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of a methyl group and a methylsulfanyl group adds to its distinct chemical properties. Compounds in this family have shown significant potential in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium salt, which then reacts with dicyanomethylide to form the triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediates that eventually lead to the desired compound.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The reaction is carried out in a controlled environment to ensure safety and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the triazine ring to a more reduced form, such as a dihydrotriazine.
Substitution: The compound can undergo substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is a key structural motif in several antiviral and anticancer drugs.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which are involved in cell signaling pathways.
Pathways Involved: The compound affects pathways such as the EGFR and VEGFR pathways, which are involved in cell proliferation and angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the methyl and methylsulfanyl groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides: Derivatives with nucleoside groups attached.
Uniqueness
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the methyl and methylsulfanyl groups, which enhance its chemical reactivity and biological activity. These groups allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Eigenschaften
CAS-Nummer |
1233179-40-2 |
|---|---|
Molekularformel |
C8H9N3S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
6-methyl-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H9N3S/c1-6-3-7-4-9-8(12-2)10-11(7)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
BKOIFMBIFAQWKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C1)C=NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


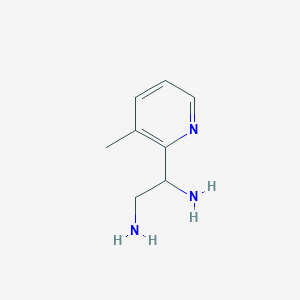

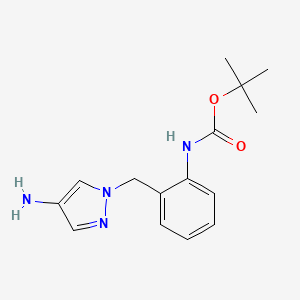

![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)
![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
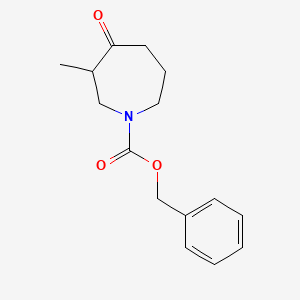
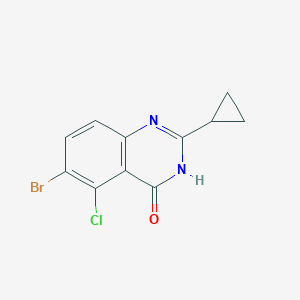
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
